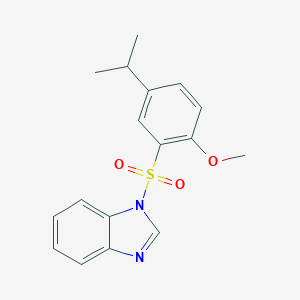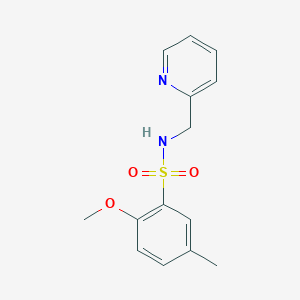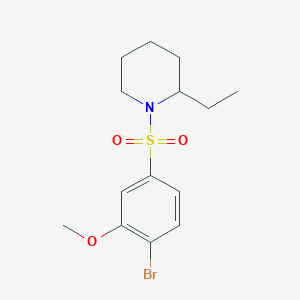![molecular formula C13H13BrN2O3S B344760 [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 898650-87-8](/img/structure/B344760.png)
[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine, commonly known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIP is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of BIP is not fully understood, but it is believed to involve the inhibition of enzymes and proteins by binding to their active sites. BIP has been shown to inhibit the activity of carbonic anhydrase by binding to its zinc ion and blocking its catalytic activity. BIP has also been shown to inhibit the activity of metalloproteinases by binding to their active sites and preventing the cleavage of extracellular matrix proteins.
Biochemical and Physiological Effects:
BIP has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. BIP has been shown to reduce the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and ion transport in various tissues. BIP has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins and tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
BIP has several advantages for lab experiments, including its high potency and specificity for target enzymes and proteins. BIP has also been shown to have good solubility in various solvents, making it easy to prepare and use in experiments. However, BIP also has some limitations, including its potential toxicity and limited availability. BIP is a sulfonamide-based compound, which can cause allergic reactions and other adverse effects in some individuals. BIP is also not widely available and may be expensive to synthesize or purchase.
Orientations Futures
There are several future directions for research involving BIP, including its potential use as a therapeutic agent for various diseases, its use as a tool for studying protein function and structure, and its potential use in materials science and electronics. Further studies are needed to fully understand the mechanism of action of BIP and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BIP involves the reaction between 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride and 3-aminopyridine. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through purification and isolation steps. The yield of BIP can be improved by optimizing the reaction conditions and using different solvents.
Applications De Recherche Scientifique
BIP has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BIP has been investigated as a potential inhibitor of enzymes such as carbonic anhydrase and metalloproteinases. BIP has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BIP has been used as a tool to study the function of proteins such as ion channels and transporters. In materials science, BIP has been studied for its potential use in the development of organic semiconductors and electronic devices.
Propriétés
IUPAC Name |
4-bromo-5-methoxy-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-9-6-11(14)12(19-2)7-13(9)20(17,18)16-10-4-3-5-15-8-10/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUSCNDVOBQRJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B344678.png)


![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B344686.png)

![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)

![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B344697.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344702.png)


